Benzyl-isopropyl-piperidin-4-ylmethyl-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry and Chemical Biology
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the fields of organic chemistry and medicinal chemistry. nih.govresearchgate.net This scaffold is a cornerstone in the design and synthesis of a vast array of pharmaceuticals and biologically active compounds. nih.gov Its prevalence is demonstrated by its presence in numerous approved drugs, targeting a wide spectrum of diseases. researchgate.netresearchgate.net
The utility of the piperidine scaffold stems from its versatile three-dimensional structure, which allows it to serve as a robust framework for orienting functional groups in specific spatial arrangements to interact with biological targets like enzymes and receptors. researchgate.netnbinno.com In organic synthesis, piperidine derivatives are valuable building blocks and intermediates for constructing more complex molecules. nih.govijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov
The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing applications such as analgesics, antihistamines, antipsychotics, and agents for treating neurological and metabolic disorders. nbinno.comijnrd.org Chiral piperidine scaffolds are particularly important, as the introduction of stereocenters can significantly enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. researchgate.net
Contextualization of Benzyl-Isopropyl-Piperidin-4-ylmethyl-amine within Amine and Heterocyclic Research
This compound is a complex amine that incorporates several key structural features characteristic of molecules studied in heterocyclic and medicinal chemistry. Its structure is built upon a central piperidine ring, classifying it as a piperidine derivative. The molecule is further functionalized with three distinct substituents that are expected to modulate its chemical and biological properties:
A Benzyl (B1604629) Group: Often incorporated to introduce aromatic interactions and influence metabolic stability.
An Isopropyl Group: A small, lipophilic alkyl group that can affect steric hindrance and binding affinity to biological targets.
A 4-Methylamine Linker: This provides a flexible connection point and an additional amine functional group.
Table 1: Structural Breakdown of this compound
| Structural Component | Classification | Potential Influence on Properties |
| Piperidine Ring | Saturated Heterocycle | Core scaffold, influences conformation and basicity |
| Benzyl Group | Aromatic Substituent | Aromatic interactions, potential metabolic site |
| Isopropyl Group | Alkyl Substituent | Steric bulk, lipophilicity |
| Methylamine (B109427) Linker | Aliphatic Amine Chain | Flexibility, secondary amine reactivity |
Overview of Current Research Trends and Unmet Academic Questions Pertaining to Complex Amine Structures
The study of complex amines is a vibrant and rapidly evolving area of chemical research, driven by their ubiquity in pharmaceuticals and other functional materials. illinois.eduijrpr.com More than 40% of all drugs and drug candidates contain an amine functional group. illinois.edu Current research trends are heavily focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Key research trends include:
Green Chemistry: A significant push exists to develop environmentally friendly processes for amine synthesis, utilizing renewable resources and reducing toxic waste. solubilityofthings.com
Catalytic Methods: Advances in transition metal catalysis and C-H functionalization are enabling the synthesis of complex amines with greater precision and efficiency, bypassing traditional multi-step procedures. illinois.eduijrpr.com
Novel Amine-Based Therapeutics: The exploration of new amine structures continues to be a primary focus in medicinal chemistry for discovering novel receptor ligands, enzyme inhibitors, and other therapeutic agents. ijrpr.com
Despite significant progress, several academic questions remain:
How can the vast, unexplored chemical space of complex amines be efficiently synthesized and screened for biological activity?
What is the precise relationship between the three-dimensional structure of a complex amine and its pharmacokinetic and pharmacodynamic properties? nih.gov
How can synthetic methods be improved to allow for the late-stage functionalization of complex molecules, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies? acs.org
Table 2: Research Focus in Complex Amine Synthesis
| Research Area | Key Objectives | Representative Approaches |
| Synthesis Efficiency | Reduce step count, increase yield | C-H Amination, Reductive Amination, Multicomponent Reactions nih.govillinois.edu |
| Sustainability | Minimize environmental impact | Use of biodegradable amines, renewable feedstocks solubilityofthings.com |
| Structural Diversity | Access novel molecular architectures | Development of new catalytic systems, functionalization of complex scaffolds ijrpr.com |
Scope and Research Imperatives for In-depth Scholarly Inquiry into this compound
Given the lack of specific data on this compound, the compound represents an area ripe for foundational academic research. An in-depth scholarly inquiry would address a number of fundamental scientific imperatives.
The primary research imperatives for this compound are:
Chemical Synthesis and Characterization: The first step is the development and optimization of a robust synthetic route to produce the molecule in sufficient purity and quantity. This would be followed by comprehensive characterization using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).
Physicochemical Profiling: A detailed investigation of its properties, such as pKa, solubility, and lipophilicity (logP), is necessary to understand its potential behavior in biological systems.
Conformational Analysis: Studying the three-dimensional structure and conformational preferences of the molecule is crucial for understanding how it might interact with biological targets.
Exploratory Biological Screening: Based on the known activities of related piperidine derivatives, initial biological screening could be directed toward targets in the central nervous system or other areas where piperidines have shown activity. This would establish a baseline for its potential as a bioactive compound and guide further, more focused biological and medicinal chemistry studies.
The study of this compound could serve as a case study for addressing the broader unmet questions in complex amine research, providing valuable data on how the interplay of its specific structural motifs influences its chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)18(12-15-6-4-3-5-7-15)13-16-8-10-17-11-9-16/h3-7,14,16-17H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKCKVUIWZKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are fundamental in verifying the molecular structure of a synthesized compound. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) provide detailed information about the atomic connectivity and elemental composition, while vibrational spectroscopy (FT-IR, FT-Raman) identifies the functional groups present.
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For Benzyl-isopropyl-piperidin-4-ylmethyl-amine, a complete NMR analysis would involve ¹H, ¹³C, and various two-dimensional (2D) NMR experiments.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methine and methyl protons of the isopropyl group, and the various protons of the piperidine (B6355638) ring and the methylamine (B109427) linker.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of chemically distinct carbon atoms and their hybridization state. This would help to confirm the presence of the benzyl, isopropyl, and piperidine moieties.
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, HMBC could confirm the crucial bond between the benzylic carbon and the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on known chemical shift ranges for similar functional groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |
| Benzylic CH₂ | ~3.5 | Singlet |
| Isopropyl CH | ~2.8 - 3.0 | Septet |
| Piperidine CH₂ (axial & equatorial) | 1.2 - 3.0 | Multiplets |
| Methylamine CH₂ | ~2.4 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known chemical shift ranges for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (Benzyl) | 127 - 140 |
| Benzylic CH₂ | ~58 |
| Isopropyl CH | ~50 |
| Piperidine CH & CH₂ | 25 - 55 |
| Methylamine CH₂ | ~55 |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₂₆N₂), the exact mass would be calculated and compared to the experimentally measured value. nih.gov This technique provides unambiguous confirmation of the molecular formula, which is a fundamental piece of data for any new chemical entity.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to show characteristic peaks for:
C-H stretching from the aromatic, alkyl, and piperidine groups.
N-H stretching if the secondary amine of the piperidine is not substituted.
C-N stretching from the various amine groups.
Aromatic C=C bending vibrations from the benzyl group.
FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would aid in a more complete vibrational analysis.
Solid-State Structural Determination by Single-Crystal X-ray Diffraction
While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful method yields a detailed picture of the molecule's conformation and how it packs to form a crystal.
A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:
Precise bond lengths and angles for all atoms in the molecule.
The conformation of the piperidine ring (typically a chair conformation).
The spatial orientation of the benzyl and isopropyl groups relative to the piperidine ring.
The crystal system and space group in which the compound crystallizes.
Studies on similar piperidine derivatives have shown that the piperidine ring generally adopts a chair conformation, and the substituents can occupy either axial or equatorial positions. researchgate.netresearchgate.net The specific conformation adopted by this compound would be influenced by steric and electronic factors.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding intermolecular interactions, which govern the physical properties of the solid material.
For this compound, potential intermolecular interactions that could be identified include:
Hydrogen bonding: If the piperidine nitrogen is protonated or if there are other hydrogen bond donors and acceptors.
π-π stacking: The aromatic rings of the benzyl groups could potentially stack on top of each other, influencing the crystal structure. nih.gov
The analysis of these supramolecular arrangements is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on their crystal structure.
Comprehensive Analysis of Non-Covalent Intermolecular Interactions
The stability of the crystal lattice is not only determined by hydrogen bonds but also by a range of other non-covalent interactions.
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which indicates the nature of intermolecular contacts. Regions with close contacts (short intermolecular distances) are typically highlighted in red, while longer contacts are shown in blue.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. C-H···π interactions, involving the benzyl group, might also be present. However, without the underlying crystallographic information file (.cif), this analysis remains hypothetical.
Computational methods can be used to calculate the interaction energies between pairs of molecules in the crystal lattice, providing a quantitative measure of the strength of different intermolecular interactions. These calculations can differentiate between the energies of hydrogen bonds, van der Waals forces, and other electrostatic interactions.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, are used to determine the distribution of electrons within a molecule and how this distribution governs its interactions with other molecules. For derivatives of piperidine (B6355638), these calculations can reveal the most reactive sites, predict the molecule's stability, and explain the nature of its chemical bonds. Such information is invaluable for predicting a compound's biological activity and metabolic pathways.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov This method is used to determine the lowest energy conformation of a molecule, known as its optimized geometry, by calculating the electron density rather than the wavefunction of a many-electron system. nih.gov For complex structures like substituted piperidines, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These geometric parameters are critical, as the three-dimensional shape of a molecule is intimately linked to its function.
Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed in conjunction with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. nih.govnih.gov The choice of functional and basis set allows for the precise calculation of the molecule's electronic energy and other properties, providing a solid foundation for further analysis of its reactivity and electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. ekb.eg
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For piperidine derivatives, FMO analysis can predict their propensity to engage in chemical reactions, which is a crucial aspect of their biological function and potential toxicity. The analysis of molecular models of various piperidine derivatives using the semi-empirical PM3 method has shown that the chemical stability is directly dependent on the HOMO-LUMO energy gap. ekb.eg
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Illustrative Piperidine Derivatives
| Parameter | Value (Compound A) | Value (Compound B) | Value (Compound C) |
|---|---|---|---|
| HOMO Energy (eV) | -8.95 | -9.12 | -9.03 |
| LUMO Energy (eV) | -0.21 | -0.15 | -0.18 |
| HOMO-LUMO Gap (eV) | 8.74 | 8.97 | 8.85 |
| Ionization Potential (eV) | 8.95 | 9.12 | 9.03 |
| Electron Affinity (eV) | 0.21 | 0.15 | 0.18 |
| Chemical Hardness (η) | 4.37 | 4.49 | 4.43 |
| Chemical Softness (S) | 0.23 | 0.22 | 0.23 |
| Electronegativity (χ) | 4.58 | 4.64 | 4.61 |
| Electrophilicity Index (ω) | 2.40 | 2.39 | 2.39 |
Note: Data is illustrative and based on calculations for various piperidine derivatives using the PM3 semi-empirical method as described in related literature. ekb.eg This table is interactive and can be sorted by column.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov
For substituted piperidines, the MEP surface can identify the most likely sites for intermolecular interactions, such as hydrogen bonding or reactions with biological macromolecules. The negative potential is often localized around electronegative atoms like nitrogen and oxygen, while positive potentials are typically found around hydrogen atoms. nih.gov This mapping provides a clear, intuitive picture of where the molecule is most likely to interact with other entities, guiding the understanding of its pharmacological activity.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. This analysis provides quantitative insights into intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization. For piperidine derivatives, this can reveal the extent of interaction between the lone pair of the nitrogen atom and adjacent anti-bonding orbitals, which influences the molecule's conformation and basicity. The analysis also provides information on the hybridization of atomic orbitals, further clarifying the bonding structure.
Beyond DFT, other computational methods are also employed to study electronic properties. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the use of experimental data. While computationally intensive, they can provide highly accurate results for smaller molecules.
Semi-empirical methods, such as AM1 and PM3, offer a faster, though less accurate, alternative by incorporating some experimentally derived parameters into the calculations. researchgate.net These methods are particularly useful for screening large numbers of molecules or for studying very large systems where ab initio or DFT methods would be computationally prohibitive. For instance, the analysis of piperidine derivatives using the PM3 method has been shown to be practical for determining thermodynamic stability and predicting reactivity. ekb.eg
The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to simulate the effects of a solvent on a molecule's structure, stability, and electronic properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For charged or highly polar molecules like piperidine derivatives, solvent effects can be substantial. The presence of a polar solvent like water can stabilize charged species and influence the equilibrium between different conformations. By incorporating a solvation model, such as the Polarizable Continuum Model (PCM), into quantum chemical calculations, a more realistic and accurate prediction of the molecule's behavior in a biological environment can be achieved.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools in the study of complex chemical structures like Benzyl-isopropyl-piperidin-4-ylmethyl-amine. These computational methods provide a detailed understanding of the molecule's dynamics and energetic properties at an atomic level.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The conformational flexibility of the piperidine ring is a critical determinant of the biological activity of its derivatives. researchgate.net For this compound, the piperidine ring can exist in two primary chair conformations. mdpi.com Molecular mechanics calculations, utilizing force fields such as COSMIC, can quantitatively predict the conformer energies of both the free base and its protonated form. nih.gov These calculations consider electrostatic interactions, which are crucial in determining conformational changes upon protonation. nih.gov
Molecular dynamics simulations further elucidate the conformational landscape by exploring the potential energy surface of the molecule over time. These simulations can reveal the transitions between different conformational states, including chair, boat, and twist-boat conformations, and identify the lowest energy conformations. rsc.orgrsc.org For substituted piperidines, factors like allylic strain can significantly influence the conformational preferences, favoring axial or equatorial orientations of substituents. acs.org The analysis of principal moments of inertia (PMI) from these simulations can also characterize the three-dimensional shape of the molecule, which is essential for its interaction with biological targets. rsc.org
In Silico Prediction Methodologies for Pharmacokinetic and Physicochemical Parameters
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in drug discovery, and in silico models have become indispensable for this purpose. nih.govresearchgate.net These computational approaches allow for the early assessment of a compound's pharmacokinetic and physicochemical profile, guiding lead optimization and reducing late-stage failures.
A variety of in silico methodologies are employed to predict these parameters for molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are widely used. nih.govdntb.gov.ua These models are built using statistical methods like artificial neural networks (ANN), random forests (RF), and support vector machines (SVM) to correlate molecular descriptors with experimental data. nih.gov
For predicting specific parameters, different approaches are utilized:
Solubility: In silico predictors for solubility often employ classification models to categorize compounds as soluble or insoluble, based on large datasets of known compounds. nih.gov
Membrane Permeability: The Caco-2 cell assay is a standard experimental method for permeability, and in silico models are developed to predict the outcomes of this assay based on molecular properties. nih.gov
Intestinal Absorption: Models for intestinal absorption aim to identify molecular descriptors associated with this property, often in conjunction with permeability predictions. nih.gov
Metabolism: Molecular docking simulations can be used to predict the interaction of a compound with metabolic enzymes like Cytochrome P450 (CYP) isoforms. dntb.gov.ua By incorporating protein flexibility, these models can predict the site of metabolism. dntb.gov.ua
These predictive models rely on a wide range of molecular descriptors, including topological, electronic, and geometric properties, as well as molecular fingerprints. dntb.gov.ua
Chem-informatics and Data Mining for Structure-Property Relationship (SPR) Insights
Chem-informatics and data mining play a pivotal role in understanding the structure-property relationships (SPR) of chemical compounds. For a molecule like this compound, these techniques can identify key structural features that influence its physicochemical and biological properties. nih.govresearchgate.net
By analyzing large datasets of related piperidine derivatives, researchers can build pharmacophore models that define the essential three-dimensional arrangement of functional groups required for a specific biological activity. nih.gov This information is invaluable for designing new molecules with improved properties. researchgate.net
Below is a table summarizing the computational approaches discussed:
| Computational Approach | Application | Key Methodologies |
| Molecular Modeling & Simulation | Conformational Analysis | Molecular Mechanics (MM), Molecular Dynamics (MD) |
| In Silico Prediction | Pharmacokinetics & Physicochemical Properties | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR), Machine Learning (ANN, RF, SVM), Molecular Docking |
| Chem-informatics & Data Mining | Structure-Property Relationships (SPR) | Pharmacophore Modeling, Database Mining, Statistical Analysis |
Rational Design Principles for SAR Exploration of this compound Analogs
The rational design of potent ligands based on this scaffold involves the systematic modification of its distinct chemical moieties to probe and optimize interactions with a biological target. These modifications are guided by established principles of medicinal chemistry to enhance affinity, selectivity, and metabolic stability.
The benzyl (B1604629) group attached to the piperidine nitrogen is a critical pharmacophoric element. Its aromatic ring often participates in cation-π, π-π stacking, or hydrophobic interactions within a receptor's binding pocket. researchgate.net Altering the substitution pattern on this phenyl ring can profoundly impact binding affinity and other molecular properties.
Research on analogous N-benzyl structures demonstrates that introducing substituents can modulate electronic and steric properties. acs.org For example, electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electrostatic potential of the ring, influencing its interaction with complementary residues in the binding site. ajchem-a.com Halogenation, in particular, can introduce specific halogen bonds and improve metabolic stability. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives found that while simple phenyl ring substitutions showed a relatively flat SAR, substitution at the 4-position was well-tolerated, maintaining potency. acs.org This suggests that for the this compound scaffold, the para-position of the benzyl ring could be a key site for modification to explore new interactions without disrupting core binding.
Table 1: Representative Modifications of the Benzyl Moiety and Their Potential Impact This table is illustrative, based on findings from analogous chemical series.
| Modification Type | Example Substituent | Position | Potential Impact on Activity |
|---|---|---|---|
| Halogenation | -F, -Cl, -Br | para- | Enhance binding through halogen bonds; improve metabolic stability. |
| Alkoxy Substitution | -OCH3 | para- | Introduce hydrogen bond acceptor capability; may alter solubility. |
| Alkyl Substitution | -CH3 | para- | Increase lipophilicity; probe for small hydrophobic pockets. |
| Phenyl Substitution | -C6H5 | para- | Explore larger hydrophobic regions in the binding site. acs.org |
The isopropyl group is presumed to occupy a specific, likely hydrophobic, pocket within the target's binding site. Its steric bulk is a defining feature that influences the ligand's orientation and conformational flexibility. The stereoelectronic properties of this group are critical, as it is often susceptible to metabolic modification, such as aliphatic hydroxylation, which can be a liability for drug development. acs.org
Table 2: Bioisosteric Replacements for the Isopropyl Group and Their Rationale This table is illustrative, based on findings from analogous chemical series.
| Original Group | Replacement Group | Rationale | Observed/Potential Outcome |
|---|---|---|---|
| Isopropyl | Cyclopropyl | Reduce metabolic hydroxylation; maintain steric profile. acs.org | Potent inhibition maintained but metabolic stability not improved in some series. acs.org |
| Isopropyl | Cyclobutyl | Increase steric bulk slightly; block metabolic pathways. acs.org | Potent inhibition maintained but metabolic stability not improved in some series. acs.org |
| Isopropyl | gem-Dimethyl | Remove the tertiary hydrogen to prevent oxidation. acs.org | Moderate improvement in metabolic stability observed in some analogs. acs.org |
| Isopropyl | Oxetane | Introduce polarity; act as a hydrogen bond acceptor. acs.org | May alter binding mode and solubility. |
The piperidine nitrogen and its substituent (the benzyl group in the parent compound) are central to the molecule's function. The nitrogen is typically protonated at physiological pH, allowing for a crucial ionic interaction or salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor. The nature of the N-substituent dictates the positioning of the entire molecule.
While the parent compound features an N-benzyl group, SAR exploration would involve replacing it with other alkyl or arylalkyl groups to probe the size and nature of the corresponding binding pocket. Studies on related N-alkyl piperidines have shown that groups like N-methyl and N-cyclohexyl are well-tolerated and result in selective functionalization, indicating that this position is amenable to modification. acs.org Replacing the benzyl group with a simple methyl group would drastically reduce size and remove the potential for π-stacking interactions, likely leading to a significant drop in affinity unless the target has a very small pocket. Conversely, larger or more complex substituents could access additional binding regions.
The 4-(aminomethyl)piperidine core provides a linker between the piperidine ring and a terminal amine functionality. chemicalbook.comsigmaaldrich.com The length and flexibility of this linker are critical for achieving the correct vector and distance to allow the terminal amine to interact with its target residue.
Elucidation of Molecular Interaction Modes with Biological Targets
Understanding how a ligand binds to its biological target on a molecular level is fundamental for structure-based drug design. Computational methods are invaluable tools for visualizing and analyzing these interactions.
A typical docking simulation would likely reveal the following key interactions:
Ionic Interactions: The protonated nitrogens of the piperidine ring and the terminal amine are prime candidates for forming strong salt bridges with negatively charged residues such as aspartic acid (Asp) or glutamic acid (Glu).
Cation-π and Hydrophobic Interactions: The aromatic ring of the benzyl moiety is well-suited to engage in cation-π interactions with the receptor. researchgate.net It could also form hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
Hydrophobic Interactions: The isopropyl group and the aliphatic portions of the piperidine ring would be expected to reside in a hydrophobic pocket, interacting with nonpolar residues such as leucine (Leu), isoleucine (Ile), and valine (Val).
Hydrogen Bonding: The terminal amine can act as a hydrogen bond donor, while other heteroatoms, if introduced through modification, could serve as acceptors. unina.it
These computational models generate a binding hypothesis that guides further rounds of chemical synthesis and biological testing, creating an iterative cycle of drug design and optimization. researchgate.net
Table 3: Predicted Molecular Interactions for this compound via Docking This table is hypothetical, illustrating the types of interactions typically identified in docking studies for similar ligands.
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |
|---|---|---|
| Protonated Piperidine Nitrogen | Asp, Glu | Ionic Bond / Salt Bridge |
| Benzyl Aromatic Ring | Phe, Tyr, Trp | π-π Stacking / Hydrophobic |
| Isopropyl Group | Leu, Val, Ile | Hydrophobic / van der Waals |
| Protonated Terminal Amine | Asp, Glu, Ser, Thr | Ionic Bond / Hydrogen Bond |
An in-depth examination of the chemical compound this compound and its derivatives reveals a framework ripe for therapeutic innovation. This article focuses on the specific molecular interactions, structural features, and stereochemical influences that define its biological activity.
2 Mechanistic Studies of Enzymatic Interactions
The this compound scaffold has been identified as a versatile core for developing inhibitors of various enzymes, notably deubiquitinases and acetylcholinesterase.
Deubiquitinase Inhibition: Derivatives of this structural class have shown potent, nanomolar inhibition of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, which is a promising target for anticancer therapies. acs.org Medicinal chemistry efforts have led to the identification of compounds that selectively inhibit USP1/UAF1's deubiquitinase activity. acs.org This inhibition leads to an increase in the monoubiquitinated forms of crucial DNA damage response proteins, demonstrating a clear mechanistic pathway. acs.org For instance, the compound ML323, which contains a related N-benzyl pyrimidine amine structure, has been developed as a selective, nanomolar inhibitor of this complex. acs.org
Studies on related structures, such as 3-(Piperidin-4-ylmethoxy)pyridine compounds, have also shown that the piperidin-4-ylmethyl group can significantly enhance inhibitory activity and selectivity for enzymes like Lysine Specific Demethylase 1 (LSD1). nih.gov This suggests that the piperidine moiety plays a critical role in enzyme recognition and binding. nih.gov
Acetylcholinesterase Modulation: The piperidine core is a well-established feature in acetylcholinesterase (AChE) inhibitors, such as the drug Donepezil, which is a benzylpiperidine derivative. nih.gov The development of dual-acting drugs that combine histamine H3 receptor antagonism with AChE inhibition often incorporates piperidine scaffolds. nih.gov These compounds can increase acetylcholine levels in the synaptic cleft, a key mechanism in managing conditions like Alzheimer's disease. nih.gov While direct studies on this compound itself as an AChE modulator are not specified, the foundational role of the N-benzyl piperidine motif in established AChE inhibitors highlights its potential for such activity. nih.govcambridgemedchemconsulting.com
The table below summarizes the inhibitory activity of selected analogs against target enzymes.
| Compound Series | Target Enzyme | Key Structural Feature | Potency (IC₅₀) |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | 2-(2-Isopropylphenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)pyrimidin-4-amine | 180 nM |
| Phthalimide-piperazine derivatives | Acetylcholinesterase | 4-Fluorophenyl moiety | 16.42 µM |
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | 4-methylphenyl group at 6-position | 29 nM (Kᵢ) |
3 Analysis of Key Interaction Points: Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking
The interaction of the this compound framework with enzyme active sites is governed by a combination of bonding forces.
Hydrogen Bonds: The amine groups within the piperidine ring and the primary amine linker are crucial hydrogen bond donors and acceptors. In studies of related piperidin-4-one imine derivatives, intermolecular hydrogen bonds, such as N-H···S and N-H···O interactions, have been observed to form key structural motifs in the solid state. nih.govresearchgate.net These types of interactions are critical for anchoring the ligand within the polar regions of an enzyme's active site.
Hydrophobic Interactions: The benzyl and isopropyl groups provide significant hydrophobic character to the molecule. These groups can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket. Structure-activity relationship (SAR) studies of LSD1 inhibitors showed that while a 4-methyl group on a phenyl ring was favorable (Kᵢ = 29 nM), larger alkyl groups like 4-ethyl (Kᵢ = 200 nM) and 4-isopropyl (Kᵢ = 88 nM) were less active, indicating a precisely sized hydrophobic pocket. nih.gov Similarly, for USP1/UAF1 inhibitors, modifications to the isopropyl group were explored to improve metabolic stability, highlighting its interaction with the enzyme. acs.org
Pi-Pi Stacking and Cation-π Interactions: The aromatic benzyl ring is capable of engaging in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. Furthermore, the protonated piperidine nitrogen can form strong cation-π interactions with these same aromatic residues. cambridgemedchemconsulting.com The N-benzyl piperidine motif is specifically noted for providing these crucial cation-π interactions with target proteins. cambridgemedchemconsulting.com
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid de novo design of novel molecular structures with desired properties. mdpi.comnih.gov Generative AI models, such as Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and Variational Autoencoders (VAEs), can be trained on vast libraries of existing chemical compounds to learn the underlying rules of molecular structure and chemical space. easpublisher.comfrontiersin.org
Table 1: Potential AI/ML-Driven Optimization Strategies
| Strategy | AI/ML Tool | Potential Outcome for Analogs |
|---|---|---|
| Lead Optimization | Reinforcement Learning | Enhanced binding affinity and selectivity for a specific biological target. |
| Property Prediction | Graph Neural Networks (GNNs) | Improved prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
| De Novo Design | Generative Adversarial Networks (GANs) | Generation of novel, synthetically feasible piperidine-based scaffolds with unique functionalities. |
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly focusing on sustainable and environmentally benign synthetic processes. unibo.it Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are paramount. rsc.org Research into the synthesis of Benzyl-isopropyl-piperidin-4-ylmethyl-amine and its analogs could benefit significantly from the application of these principles.
Future synthetic strategies could focus on replacing traditional, often hazardous, reagents and solvents with greener alternatives. For instance, catalytic hydrogenations for the formation of the piperidine (B6355638) ring or reductive amination steps could be optimized using more sustainable catalysts and solvent systems. The development of one-pot or continuous flow synthesis methods would also contribute to a greener process by minimizing waste and improving efficiency and safety. nih.gov Exploring biocatalysis, using enzymes to perform specific chemical transformations, represents another promising avenue for a more sustainable synthesis of chiral piperidine derivatives.
Exploration of Novel Biophysical Methods for Characterizing Molecular Interactions
A deep understanding of how a molecule interacts with its biological targets is crucial for rational drug design. nih.gov A suite of advanced biophysical techniques can be employed to characterize the binding of this compound to proteins or other biomolecules in unprecedented detail. omicsonline.orgomicsonline.org
Surface Plasmon Resonance (SPR): This label-free technique can provide real-time kinetic data on the association and dissociation rates of the compound with a target protein immobilized on a sensor surface. omicsonline.org This information is invaluable for understanding the binding dynamics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). omicsonline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the compound-target complex in solution, identifying the specific amino acid residues involved in the interaction. omicsonline.org
Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes, Cryo-EM can be used to determine the high-resolution structure of this compound bound to its target.
The integration of data from these complementary techniques would provide a comprehensive picture of the molecular recognition process, guiding further structural modifications to enhance binding affinity and selectivity. nih.gov
Table 2: Biophysical Techniques for Interaction Analysis
| Technique | Key Information Provided | Application to this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Quantifying the binding dynamics to a target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔG, ΔH, ΔS), Stoichiometry | Determining the driving forces of the binding interaction. |
| Nuclear Magnetic Resonance (NMR) | Atomic-level structural details of the binding site | Mapping the interaction surface on the target protein. |
High-Throughput Screening Methodologies for Identifying New Academic Research Directions
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological assays. ku.edu While this compound is a single compound, it could be included in diverse chemical libraries for screening purposes. The results from such screens can uncover unexpected biological activities, opening up entirely new avenues of research.
Furthermore, the structural motif of this compound can serve as a template for the creation of a focused compound library. nih.gov By systematically varying the substituents on the benzyl (B1604629) and piperidine rings, a library of analogs can be synthesized and screened against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, could also reveal novel therapeutic applications. researchgate.net
Computational Design of Advanced Materials incorporating the Piperidine Motif
The unique structural and electronic properties of the piperidine ring make it an attractive component for the design of advanced materials. mdpi.com Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting the properties of new materials before they are synthesized. moldesignx.commines.edu
Researchers could computationally explore the incorporation of the this compound motif into polymers or metal-organic frameworks (MOFs). DFT calculations could predict the electronic properties, such as conductivity and bandgap, of such materials, while MD simulations could provide insights into their mechanical and thermal stability. This in silico design approach can guide the synthesis of new materials with tailored properties for applications in areas like organic electronics, catalysis, or gas storage. For example, the amine functionalities within the molecule could be leveraged for creating materials with specific surface chemistries or for coordinating with metal centers in catalysts. mdpi.com
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., benzyl vs. isopropyl group positioning) and detects diastereomers .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects trace impurities .
- X-ray crystallography : Resolves absolute stereochemistry if chiral centers are present, though crystallization challenges may require co-crystallization with tartaric acid derivatives .
- HPLC/UPLC : Quantifies purity and monitors stability under stress conditions (e.g., heat or light exposure) .
How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up challenges include exothermic reactions, solvent disposal, and intermediate instability. Strategies include:
- Flow chemistry : Minimizes thermal gradients in exothermic steps (e.g., alkylation) .
- Green solvents : Replace dichloromethane or DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to improve safety and sustainability .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .
What are the best practices for evaluating the compound’s stability in biological assays?
Basic Research Question
- Solution stability : Incubate the compound in assay buffers (e.g., PBS or DMEM) at 37°C for 24–72 hours, then quantify degradation via LC-MS. Piperidine derivatives are prone to oxidation; adding antioxidants (e.g., ascorbic acid) may improve stability .
- Plasma stability : Assess metabolic degradation using liver microsomes or human plasma. High clearance rates (>50% in 1 hour) suggest need for prodrug strategies .
How do structural modifications influence the compound’s selectivity for enzyme vs. receptor targets?
Advanced Research Question
- Enzyme targets : Bulky substituents (e.g., isopropyl) may hinder access to catalytic sites (e.g., MAO-A/B). Truncated analogs with smaller groups (e.g., methyl) often show higher enzyme inhibition .
- Receptor targets : Introducing hydrogen-bond donors (e.g., hydroxyl or amine groups) enhances affinity for GPCRs like 5-HT1A. Pharmacophore modeling aligns substituents with receptor subpockets .
What methodologies are recommended for detecting and quantifying this compound in complex matrices (e.g., plasma or tissue)?
Advanced Research Question
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) isolates the compound from lipids and proteins .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Use deuterated internal standards (e.g., D5-benzyl analogs) to correct for matrix effects .
- Validation : Follow FDA bioanalytical guidelines for linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Discrepancies often arise from poor bioavailability or off-target effects. Solutions include:
- Pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent models to identify absorption barriers .
- Prodrug synthesis : Mask polar groups (e.g., amines) with acetyl or carbamate moieties to enhance oral bioavailability .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to assess penetration into target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
